molecular formula C80H96N20O12 B12363724 XIAP BIR2/BIR2-3 inhibitor-2

XIAP BIR2/BIR2-3 inhibitor-2

Cat. No.: B12363724
M. Wt: 1529.7 g/mol
InChI Key: CNGSREOQTGGBIC-YZMHPAFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

XIAP BIR2/BIR2-3 inhibitor-2 is a dual inhibitor targeting the BIR2 and BIR2-3 domains of the X-linked inhibitor of apoptosis protein (XIAP). This compound is known for its potent inhibitory effects on caspase activity, which plays a crucial role in the regulation of apoptosis. This compound has shown promise in cancer research due to its ability to induce apoptosis in cancer cells by inhibiting XIAP’s anti-apoptotic functions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of XIAP BIR2/BIR2-3 inhibitor-2 involves its binding to the BIR2 and BIR2-3 domains of XIAP, preventing XIAP from inhibiting caspases. This inhibition leads to the activation of caspases, which are essential for the execution of apoptosis . The molecular targets of this compound include caspase-3, caspase-7, and caspase-9 .

Q & A

Basic Research Questions

Q. What experimental approaches are used to determine the caspase-inhibitory mechanisms of XIAP BIR2?

  • Methodological Answer : The caspase-inhibitory function of XIAP BIR2 is typically investigated using:

  • Structural Analysis : X-ray crystallography (e.g., PDB IDs 4J45-4J48) and NMR to resolve BIR2-caspase interactions .
  • Caspase Activity Assays : In vitro reconstitution assays measuring caspase-3/-7 activity in the presence of BIR2 constructs or inhibitors. For example, the linker-BIR2 fragment of XIAP directly binds caspase-3 via a "hook-line-sinker" mechanism .
  • Site-Directed Mutagenesis : Mutating residues like N209, E211, or D214 in BIR2's IBM groove disrupts interactions with RIP2K and caspases .

Q. How do researchers assess the binding specificity of BIR2-selective inhibitors?

  • Methodological Answer : Binding specificity is evaluated through:

  • Surface Plasmon Resonance (SPR) : Measures dissociation constants (e.g., monovalent Smac mimetics show submicromolar Kd for BIR2) .
  • Competitive Peptide Displacement : Caspase-3/-7 or synthetic peptides (e.g., CEFESC) compete with inhibitors for BIR2 binding .
  • Selectivity Profiling : Comparing inhibitor affinities for BIR2 vs. BIR3 using isothermal titration calorimetry (ITC) or fluorescence polarization .

Advanced Research Questions

Q. What structural features differentiate BIR2 and BIR3 domains, and how can they be exploited in inhibitor design?

  • Methodological Answer : Key structural distinctions include:

  • Residue Differences : BIR2 contains His223, Phe224, and Lys206/208, while BIR3 has Trp323, Tyr324, and Gly306/Thr307. These residues influence peptide-binding groove specificity .
  • Rational Design : Using crystal structures (e.g., BIR2-ATAA complex) to optimize Smac mimetics. For example, replacing C-terminal substituents (e.g., 1-naphthyl) enhances BIR2 selectivity over BIR3 by >22-fold .
  • Molecular Dynamics (MD) Simulations : Predict thermodynamic impacts of mutations (e.g., K209R in RIP2K) on BIR2 interactions .

Q. How do XIAP BIR2 mutations affect NOD2/RIP2K signaling in inflammatory diseases?

  • Methodological Answer : Pathogenic BIR2 mutations (e.g., E219R) disrupt NOD2 signaling via:

  • Co-Immunoprecipitation (Co-IP) : Validating loss of RIP2K-BIR2 interaction in XIAP-deficient cells .
  • Ubiquitination Assays : Mutant BIR2 fails to ubiquitinate RIP2K due to impaired E3 ligase activity .
  • Fluorescence Cross-Correlation Spectroscopy (FCCS) : Quantifying destabilization of RIP2K-BIR2 complexes caused by hydrophobic core collapse or Zn-finger loss .

Q. What are the challenges in developing dimeric inhibitors targeting both BIR2 and BIR3 domains?

  • Methodological Answer : Challenges include:

  • Cooperative Binding : BIR2-BIR3 dimeric inhibitors (e.g., compound 3) require simultaneous engagement of both domains. Gel filtration assays show compound 3 induces XIAP dimerization only when BIR3 is present .
  • Linker Optimization : Varying linker length between BIR2/BIR3-binding moieties does not linearly correlate with affinity, suggesting hydrophobic surface augmentation near BIR3 enhances binding .
  • Mutagenesis Validation : E219R mutation in BIR2 confirms direct involvement in compound 3 binding, as dimerization is restored in mutated XIAP .

Q. Data Contradictions and Resolutions

  • Role of BIR2 Linker in Caspase Inhibition : suggests Smac mimetics targeting BIR2 alone can restore caspase activity without linker interaction, whereas earlier studies emphasize the linker-BIR2 cooperativity . Resolution requires comparative assays using linker-deleted vs. full-length BIR2 constructs.
  • BIR2-BIR3 Cooperativity : Dimeric Smac mimetics show enhanced affinity when both domains are present, yet FRET measurements indicate BIR2 and BIR3 binding pockets are >45 Å apart, ruling out simultaneous binding . This paradox highlights the role of hydrophobic surface augmentation near BIR3.

Properties

Molecular Formula

C80H96N20O12

Molecular Weight

1529.7 g/mol

IUPAC Name

(8R,12S,15S,18S,30R,34S,37S,40S)-11,33-bis[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]-15,37-bis(naphthalen-2-ylmethyl)-13,16,35,38-tetraoxo-40-(1H-tetrazol-5-yl)-2,24-dioxa-5,6,7,11,14,17,27,28,29,33,36,39-dodecazaheptacyclo[40.2.2.220,23.14,7.126,29.08,12.030,34]pentaconta-1(45),4(50),5,20,22,26(47),27,42(46),43,48-decaene-18-carboxylic acid

InChI

InChI=1S/C80H96N20O12/c1-45(81-9)70(101)87-67(79(3,4)5)76(107)97-33-31-63-65(97)74(105)84-60(39-49-19-25-51-15-11-13-17-53(51)35-49)72(103)83-59(69-91-93-94-92-69)37-47-21-27-57(28-22-47)111-43-55-41-100(96-89-55)64-32-34-98(77(108)68(80(6,7)8)88-71(102)46(2)82-10)66(64)75(106)85-61(40-50-20-26-52-16-12-14-18-54(52)36-50)73(104)86-62(78(109)110)38-48-23-29-58(30-24-48)112-44-56-42-99(63)95-90-56/h11-30,35-36,41-42,45-46,59-68,81-82H,31-34,37-40,43-44H2,1-10H3,(H,83,103)(H,84,105)(H,85,106)(H,86,104)(H,87,101)(H,88,102)(H,109,110)(H,91,92,93,94)/t45-,46-,59-,60-,61-,62-,63+,64+,65-,66-,67+,68+/m0/s1

InChI Key

CNGSREOQTGGBIC-YZMHPAFASA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](C(=O)N1CC[C@@H]2[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CC3=CC=C(C=C3)OCC4=CN([C@@H]5CCN([C@@H]5C(=O)N[C@H](C(=O)N[C@@H](CC6=CC=C(C=C6)OCC7=CN2N=N7)C8=NN=NN8)CC9=CC1=CC=CC=C1C=C9)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C)NC)N=N4)C(=O)O)CC1=CC2=CC=CC=C2C=C1)C(C)(C)C)NC

Canonical SMILES

CC(C(=O)NC(C(=O)N1CCC2C1C(=O)NC(C(=O)NC(CC3=CC=C(C=C3)OCC4=CN(C5CCN(C5C(=O)NC(C(=O)NC(CC6=CC=C(C=C6)OCC7=CN2N=N7)C8=NN=NN8)CC9=CC1=CC=CC=C1C=C9)C(=O)C(C(C)(C)C)NC(=O)C(C)NC)N=N4)C(=O)O)CC1=CC2=CC=CC=C2C=C1)C(C)(C)C)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.